What is Boc-trans-4-Tosyloxy-L-proline methyl ester?
What is Boc-trans-4-Tosyloxy-L-proline methyl ester?
An In-depth Technical Guide to (2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid methyl ester
Abstract
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid methyl ester, commonly referred to as Boc-trans-4-Tosyloxy-L-proline methyl ester, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. This guide provides an in-depth analysis of its chemical properties, a detailed, mechanistically-grounded synthesis protocol, and a comprehensive overview of its critical applications. As a trifunctional molecule—featuring a Boc-protected amine, a methyl-esterified carboxyl group, and a strategically positioned tosylate leaving group—it offers synthetic chemists a robust platform for introducing stereospecific modifications to the proline scaffold. Its primary utility lies in the synthesis of diverse proline analogs for drug discovery, including PET imaging agents and conformationally constrained peptides, making it an indispensable tool for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Analysis
Boc-trans-4-Tosyloxy-L-proline methyl ester is a colorless to white crystalline solid that serves as a stable, high-purity intermediate for multi-step synthetic applications.[1][] Its structure is defined by a pyrrolidine ring with three key functional groups, each playing a distinct and crucial role in its synthetic utility. The (2S,4R) stereochemistry is critical for its use as a chiral starting material, ensuring the transfer of stereochemical information to subsequent products.
The tert-butyloxycarbonyl (Boc) group on the nitrogen atom provides robust protection under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions.[3] The methyl ester protects the carboxylic acid, preventing its interference in reactions targeting the C4 position.[] Most importantly, the tosylate group at the C4 position is an excellent leaving group, transforming the hydroxyl group of its precursor into a reactive site for nucleophilic substitution (SN2) reactions.[1][]
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S,4R)-4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate | [] |
| CAS Number | 88043-21-4 | [1][] |
| Molecular Formula | C₁₈H₂₅NO₇S | [1][] |
| Molecular Weight | 399.46 g/mol | [][4] |
| Appearance | White Solid / Colorless Crystalline Compound | [1][] |
| Melting Point | 77.0 to 81.0 °C | [1] |
| Boiling Point | 520.5 °C at 760 mmHg | [1] |
| Density | 1.265 g/cm³ | [1] |
| Solubility | Chloroform, Dichloromethane (DCM) | [1] |
| Storage | 2-8°C, under inert atmosphere, protected from light | [1][5] |
Synthesis and Mechanistic Rationale
The synthesis of Boc-trans-4-Tosyloxy-L-proline methyl ester is a well-established, two-stage process starting from the commercially available trans-4-hydroxy-L-proline. The entire workflow is designed for high yield and purity, ensuring the final product is suitable for demanding applications in pharmaceutical development.
Caption: Two-stage synthesis workflow from the starting material to the final product.
Stage 1: Synthesis of the Precursor, N-Boc-trans-4-hydroxy-L-proline methyl ester
The initial step involves the protection of the secondary amine of trans-4-hydroxy-L-proline methyl ester hydrochloride with a Boc group. This is a critical prerequisite for the subsequent tosylation, as it prevents the amine from competing as a nucleophile.
Causality and Experimental Choice:
-
Reagents: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for Boc protection. Triethylamine (Et₃N) is used as a base to neutralize the hydrochloride salt and the acid generated during the reaction.[6][7] 4-Dimethylaminopyridine (DMAP) is often added in catalytic amounts to accelerate the reaction, especially for sterically hindered amines.[6][8]
-
Solvent: Dichloromethane (CH₂Cl₂) is an excellent solvent for this reaction due to its inertness and ability to dissolve the starting materials.[6][7]
-
Temperature: The reaction is initiated at 0°C to control the initial exotherm and then allowed to warm to room temperature to ensure complete conversion.[6][7]
Experimental Protocol: Boc Protection
-
Setup: Suspend trans-4-hydroxy-L-proline methyl ester hydrochloride (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen) and cool the mixture to 0°C using an ice bath.
-
Reagent Addition: With vigorous stirring, add triethylamine (2.0 eq.) followed by a catalytic amount of DMAP (0.05 eq.). Finally, add di-tert-butyl dicarbonate (1.2 eq.) portion-wise or as a solution in CH₂Cl₂.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.[6][7]
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash sequentially with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.[7]
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product, N-Boc-trans-4-hydroxy-L-proline methyl ester, is often a clear oil or white solid of sufficient purity for the next step.[6]
Stage 2: Tosylation of the Hydroxyl Group
This is the key transformation step. The hydroxyl group at the C4 position is converted into a tosylate ester. This modification is fundamental to the compound's utility, as it transforms a poorly reactive alcohol into a molecule with an excellent leaving group (⁻OTs), primed for nucleophilic displacement.
Causality and Experimental Choice:
-
Reagents: p-Toluenesulfonyl chloride (TsCl) is the source of the tosyl group. A base is required to neutralize the HCl byproduct. Pyridine is a common choice as it can serve as both the base and a suitable solvent, while also catalyzing the reaction.[9]
-
Mechanism: The lone pair on the hydroxyl oxygen attacks the electrophilic sulfur atom of TsCl. Pyridine deprotonates the resulting oxonium ion and neutralizes the HCl formed, driving the reaction to completion.
-
Self-Validation: The reaction's completion can be easily monitored by TLC, observing the disappearance of the alcohol precursor and the appearance of the higher Rf tosylate product. Successful formation is confirmed by NMR, where characteristic aromatic peaks for the tosyl group will appear.
Experimental Protocol: Tosylation
-
Setup: Dissolve the N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq.) from Stage 1 in anhydrous dichloromethane or pyridine at 0°C under an inert atmosphere.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise, ensuring the temperature remains below 5°C.[9]
-
Reaction: Stir the mixture at 0°C for 4-6 hours, or allow it to warm to room temperature and stir overnight.[9]
-
Monitoring: Monitor the reaction by TLC for the complete consumption of the starting material.
-
Workup: Dilute the reaction mixture with dichloromethane and wash extensively with water, 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and finally brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: After filtration, concentrate the solvent under reduced pressure. The crude product is typically purified by column chromatography on silica gel or by recrystallization to yield Boc-trans-4-Tosyloxy-L-proline methyl ester as a white solid.
Core Applications in Drug Discovery and Peptide Science
The synthetic value of Boc-trans-4-Tosyloxy-L-proline methyl ester stems from the reactivity of the C4-OTs bond. This site allows for stereospecific SN2 reactions with a wide range of nucleophiles, leading to inverted stereochemistry at the C4 position (from trans to cis).
Caption: General reaction scheme for nucleophilic substitution at the C4 position.
Synthesis of Proline Analogs for Medicinal Chemistry
The proline ring is a common motif in bioactive molecules. Modifying the ring with different functional groups can drastically alter a compound's potency, selectivity, metabolic stability, and pharmacokinetic properties.
-
Fluorinated Analogs: Fluorine substitution is a widely used strategy in drug design. The reaction of the title compound with a fluoride source (e.g., potassium fluoride with a phase-transfer catalyst) yields Boc-cis-4-fluoro-L-proline derivatives.[10] These fluorinated prolines are valuable in developing novel therapeutics and PET imaging agents. For example, it is a direct precursor for synthesizing cis-4-[¹⁸F]Fluoro-L-proline, a tracer used to image collagen synthesis in fibrotic diseases.[5]
-
Androgen Receptor Antagonists: The compound is a documented intermediate in the synthesis of bicycloazahydantoins, a class of molecules investigated as androgen receptor antagonists for the treatment of prostate cancer.[1]
A Platform for "Proline Editing" in Peptide Synthesis
Conformationally constrained amino acids are crucial for designing peptides and peptidomimetics with enhanced stability and receptor affinity. Boc-trans-4-Tosyloxy-L-proline methyl ester can be incorporated into a peptide sequence, and the tosylate can be displaced post-synthesis to introduce a wide array of functionalities. This "proline editing" approach allows for the creation of a library of structurally diverse peptides from a single precursor peptide.[11] The introduction of different groups at the 4-position can enforce specific ring puckers (Cγ-endo vs. Cγ-exo), which in turn influences the peptide backbone's secondary structure.
Conclusion
Boc-trans-4-Tosyloxy-L-proline methyl ester is more than a mere chemical intermediate; it is a sophisticated molecular tool that provides a gateway to a vast chemical space of modified proline analogs. Its well-defined stereochemistry and trifunctional nature enable rational, predictable, and versatile synthetic transformations. For researchers in drug discovery and peptide science, mastering the synthesis and application of this compound is a key step toward developing next-generation therapeutics with precisely engineered properties.
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